molecular formula C14H10F3N5O2 B2959723 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034356-23-3

6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2959723
M. Wt: 337.262
InChI Key: ARFBMACNUMDCHT-UHFFFAOYSA-N
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Description

The compound “6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide” is related to Sitagliptin , a potent and selective dipeptidyl peptidase IV (DPP4) inhibitor used as an anti-diabetic medication .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The chemical compound is part of a broader class of compounds involved in the synthesis and development of heterocyclic compounds. Research has focused on creating novel nitrogen bridgehead triazolopyridines, pyridotriazines, and pyridotriazepines, incorporating various moieties for potential applications in materials science and pharmaceuticals. For instance, new triazolo[1,5-a]pyridines and related structures have been synthesized, highlighting the versatility and reactivity of these heterocyclic frameworks (Abdel-Megid et al., 2013). This research is instrumental in exploring the synthetic pathways and potential applications of such compounds in creating materials with unique properties or as intermediates in drug synthesis.

Photophysical Properties Investigation

The exploration of photophysical properties is another critical area of research application for compounds like 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide. Studies have been conducted to understand the relationship between the structure of these compounds and their photophysical properties, which is crucial for their potential use in optoelectronic devices or as fluorescent markers in biological research (Shatsauskas et al., 2019). The development of compounds with high quantum yields can contribute to advancements in imaging techniques and the creation of materials with specific optical properties.

Metal-Free Organic Synthesis

In the context of green chemistry and sustainable synthesis, research into metal-free organic synthesis utilizing such compounds is of significant interest. The synthesis of [1,2,4]triazolo[4,3-c]pyrimidine-8-carboxamides, for example, represents a move towards more sustainable and less toxic synthetic routes. This approach omits the need for heavy metal catalysts, reducing the environmental impact and potentially lowering the costs associated with the synthesis of complex molecules (Vilapara et al., 2015). The emphasis on atom- and step-economical processes is crucial for the development of more sustainable practices in chemical synthesis.

Antimicrobial Activity Studies

Compounds derived from 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide have also been studied for their antimicrobial properties. The synthesis of novel compounds and their subsequent evaluation against various bacterial and fungal strains is a vital step in the search for new antimicrobial agents. For instance, chromone-linked 2-pyridone fused with 1,2,4-triazoles and related structures have shown promising activities, indicating the potential of these compounds in developing new treatments for infectious diseases (Ali & Ibrahim, 2010).

properties

IUPAC Name

6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c15-14(16,17)9-2-1-5-22-10(20-21-12(9)22)7-19-13(24)8-3-4-11(23)18-6-8/h1-6H,7H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFBMACNUMDCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide

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